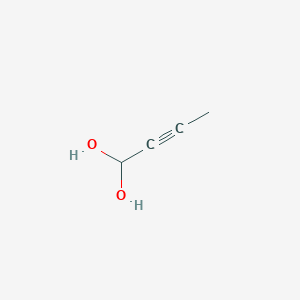

But-2-yne-1,1-diol

Cat. No. B8596361

Key on ui cas rn:

11070-67-0

M. Wt: 86.09 g/mol

InChI Key: YNCZNSWQAGQAJY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04002694

Procedure details

The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].C=O.C#C.[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15]>>[CH2:12]([OH:16])[C:13]#[CH:14].[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#CC)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the liquid reaction medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that obtained with the other two catalysts

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#CC)(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04002694

Procedure details

The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].C=O.C#C.[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15]>>[CH2:12]([OH:16])[C:13]#[CH:14].[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#CC)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the liquid reaction medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that obtained with the other two catalysts

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#CC)(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04002694

Procedure details

The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].C=O.C#C.[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15]>>[CH2:12]([OH:16])[C:13]#[CH:14].[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#CC)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the liquid reaction medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that obtained with the other two catalysts

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#CC)(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |